

Structural Analysis of ATR-IN-30: A Technical Guide

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Compound of Interest

Compound Name: ATR-IN-30

Cat. No.: B12372305

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Introduction

ATR-IN-30 is a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. It serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically in the development of "PROTAC ATR degrader-2". This degrader has shown significant potential in cancer therapy, particularly in Acute Myeloid Leukemia (AML), by inducing targeted degradation of the ATR protein. This technical guide provides a comprehensive overview of the structural and functional aspects of **ATR-IN-30**, including its physicochemical properties, its role in the mechanism of action of ATR PROTACs, and relevant experimental protocols. The information presented herein is compiled from publicly available data and scientific literature.

Physicochemical Properties of ATR-IN-30

A summary of the key quantitative data for **ATR-IN-30** is presented in Table 1.

Property	Value
Molecular Formula	C ₂₇ H ₃₀ N ₆ O ₄
Molecular Weight	502.56 g/mol
CAS Number	3010273-13-6
Physical Appearance	Presumed to be a solid
Solubility	Soluble in organic solvents like DMSO
Purity	>98% (as typically supplied by vendors)

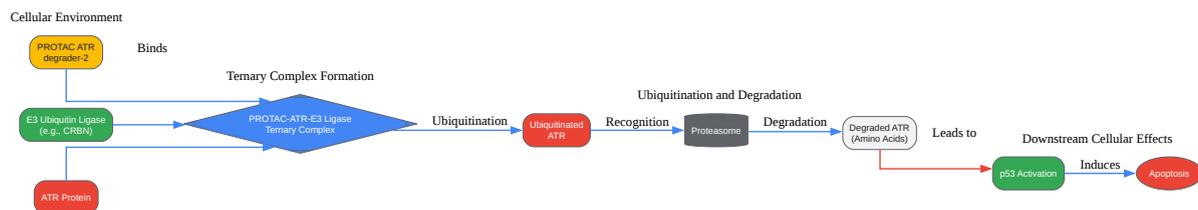
Table 1: Physicochemical data for **ATR-IN-30**.

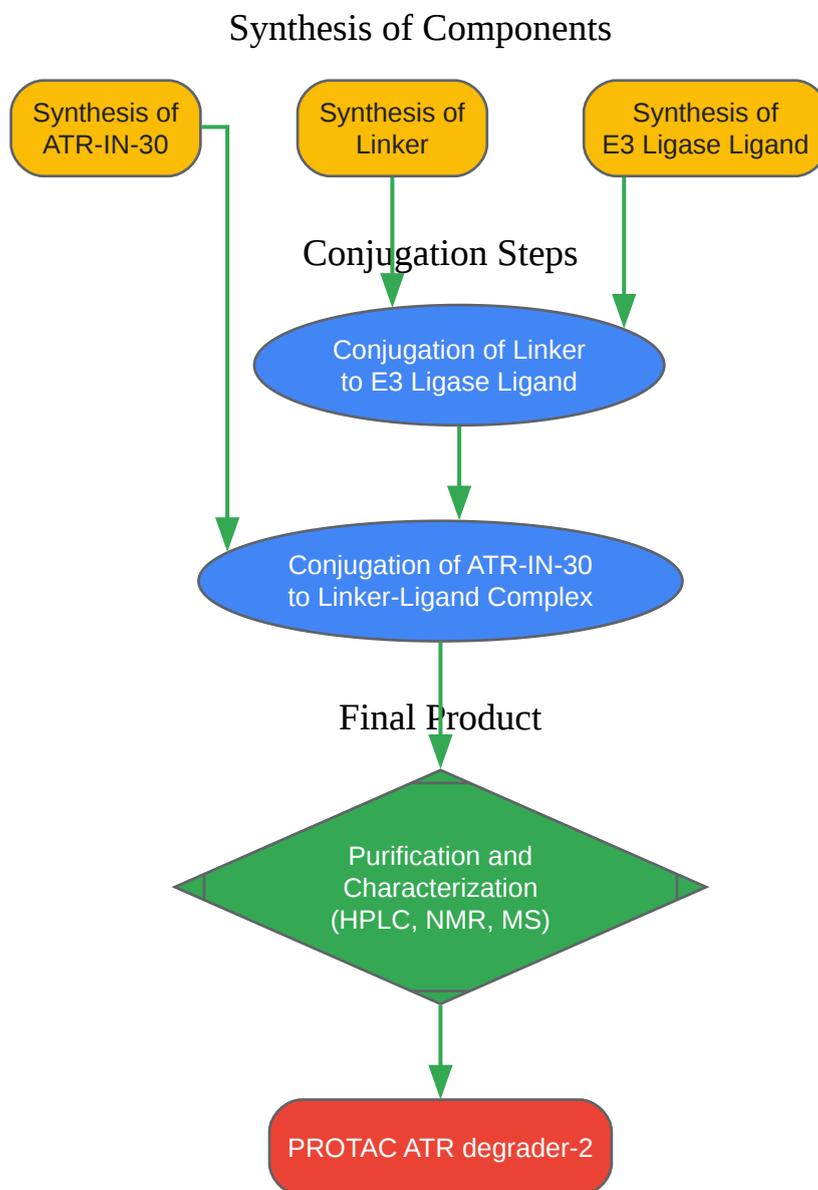
Role in PROTAC-mediated ATR Degradation

ATR-IN-30 functions as the target-binding ligand in the heterobifunctional molecule, PROTAC ATR degrader-2. This PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the ATR protein. The mechanism involves the formation of a ternary complex between the PROTAC, the ATR protein (via the **ATR-IN-30** moiety), and an E3 ubiquitin ligase (recruited by the other end of the PROTAC). This proximity induces the ubiquitination of ATR, marking it for degradation by the proteasome.

Signaling Pathway of ATR Degradation by PROTAC ATR degrader-2

The degradation of ATR by PROTAC ATR degrader-2, which utilizes **ATR-IN-30**, initiates a cascade of events within the cancer cell, ultimately leading to apoptosis. A key finding is that the anti-leukemic activity of this degrader is mediated through a kinase-independent function of ATR protein depletion, which leads to the activation of the p53 signaling pathway.^[1]





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References

- 1. Discovery of Selective and Potent ATR Degradator for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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